An In-depth Technical Guide to 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An In-depth Technical Guide to 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a fluorinated heterocyclic compound of increasing interest in medicinal and agricultural chemistry. We will delve into its chemical identity, structural characteristics, a plausible synthetic pathway, and its potential applications, all grounded in established chemical principles and supported by relevant literature.
Core Compound Identification and Structure
Chemical Abstract Service (CAS) Number and Molecular Formula
The definitive identifier for 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is CAS Number 1780459-24-6 .[1] Its molecular formula is C₆H₅F₃N₂O, corresponding to a monoisotopic mass of 178.0354 Da.
Chemical Structure and Isomeric Considerations
The structure of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is characterized by a pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C4 position, and a carbaldehyde (formyl) group at the C5 position.
Figure 1: 2D Chemical Structure of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.
It is crucial to distinguish this isomer from its regioisomers, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS No. 1414962-92-7) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 497833-04-2), as the position of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.[2][3]
Physicochemical and Spectroscopic Properties
While experimental data for this specific isomer is not widely published, we can infer its properties based on related compounds and general chemical principles.
| Property | Predicted/Inferred Value | Rationale/Comments |
| Physical Form | Off-white to white solid | Similar pyrazole aldehydes are typically solids at room temperature.[2] |
| Molecular Weight | 178.11 g/mol | Calculated from the molecular formula C₆H₅F₃N₂O. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). | The presence of polar functional groups and the organic backbone suggests this solubility profile. |
| ¹H NMR | A singlet for the N-methyl protons (around 3.8-4.2 ppm), a singlet for the C3 proton (around 7.5-8.0 ppm), and a singlet for the aldehyde proton (around 9.8-10.2 ppm). | The chemical shifts are estimated based on the electronic environment of the protons in the pyrazole ring. |
| ¹³C NMR | Resonances for the N-methyl carbon, the pyrazole ring carbons (with the C4 carbon showing a quartet due to coupling with fluorine), the trifluoromethyl carbon (quartet), and the aldehyde carbonyl carbon. | The trifluoromethyl group will have a significant deshielding effect on the C4 carbon. |
| ¹⁹F NMR | A singlet for the trifluoromethyl group. |
Synthesis and Reaction Mechanisms
A plausible and efficient method for the synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is through the formylation of a suitable precursor, likely 1-methyl-4-(trifluoromethyl)-1H-pyrazole, using the Vilsmeier-Haack reaction.[4] This reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[5]
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole (Precursor)
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To a solution of 1,1,1-trifluoro-2,4-pentanedione in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at room temperature.
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Heat the reaction mixture to reflux for several hours to ensure complete cyclocondensation.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, remove the solvent under reduced pressure and purify the crude product (e.g., by distillation or chromatography) to obtain 1-methyl-4-(trifluoromethyl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
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In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The formation of the reagent is exothermic.
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To this freshly prepared Vilsmeier reagent, add a solution of 1-methyl-4-(trifluoromethyl)-1H-pyrazole in DMF dropwise, maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.[4]
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
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Cool the reaction mixture and pour it onto crushed ice with stirring.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde.
Potential Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. The aldehyde functionality serves as a versatile synthetic handle for further derivatization.
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As a Synthetic Intermediate: This compound is a valuable building block for the synthesis of more complex molecules. The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations, to generate diverse libraries of compounds for screening.[6]
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Antimicrobial and Anticancer Agents: Pyrazole derivatives containing trifluoromethyl groups have shown promising activity as antimicrobial and anticancer agents.[7][8] The title compound could serve as a precursor for novel therapeutics in these areas.
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Agrochemicals: Trifluoromethyl-substituted pyrazoles are prominent in the agrochemical industry, with some exhibiting potent insecticidal and herbicidal activities.[9] This compound could be explored for the development of new crop protection agents.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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In case of Contact:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Skin: Wash with plenty of soap and water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth and seek medical advice.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole derivative with significant potential as a building block in the synthesis of novel bioactive compounds for pharmaceutical and agricultural applications. While specific data for this isomer is limited, its synthesis can be reasonably achieved through established methods like the Vilsmeier-Haack reaction. Further research into the biological activities of its derivatives is warranted to fully explore its potential.
References
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. Available at: [Link]
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1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Available at: [Link]
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- 3. 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [cymitquimica.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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